

physical and chemical properties of "Methyl 2-methyl-2H-indazole-3-carboxylate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-methyl-2H-indazole-3-carboxylate
Cat. No.:	B033939

[Get Quote](#)

An In-depth Technical Guide to Methyl 2-methyl-2H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-2H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of indazole have shown diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **Methyl 2-methyl-2H-indazole-3-carboxylate**, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological significance.

Chemical and Physical Properties

While specific experimental data for **Methyl 2-methyl-2H-indazole-3-carboxylate** is limited in publicly available literature, its properties can be reliably predicted based on data from its parent compound, 2-Methyl-2H-indazole-3-carboxylic acid, and analogous N-substituted indazole esters.

Property	Value	Source/Justification
Molecular Formula	$C_{10}H_{10}N_2O_2$	Calculated
Molecular Weight	190.19 g/mol	Calculated
CAS Number	Not available	The CAS number for the corresponding acid is 34252-44-3. [1]
Appearance	Expected to be a solid at room temperature.	Based on related indazole esters.
Melting Point	Data not available.	-
Boiling Point	Data not available.	-
Solubility	Expected to be soluble in organic solvents like DMF, DMSO, and ethanol.	Based on the solubility of similar compounds. [2]
pKa	Data not available.	-

Spectroscopic and Analytical Data

The structural elucidation of **Methyl 2-methyl-2H-indazole-3-carboxylate** relies on standard spectroscopic techniques. Below are the expected characteristics based on analyses of closely related compounds.

Technique	Expected Characteristics
¹ H NMR	Aromatic protons (4H) in the δ 7.0-8.0 ppm range. A singlet for the N-methyl group (3H) and a singlet for the O-methyl group (3H). The chemical shifts will differ from the N1-isomer.
¹³ C NMR	Aromatic carbons in the δ 110-150 ppm range. Signals for the N-methyl and O-methyl carbons, and a signal for the carbonyl carbon of the ester group.
IR Spectroscopy	Characteristic absorption bands for the C=O stretching of the ester group (around 1700-1730 cm^{-1}), C-N stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight. Fragmentation patterns are expected to involve the loss of the methoxy group (-OCH ₃) and the entire ester group (-COOCH ₃).

Experimental Protocols

The synthesis of **Methyl 2-methyl-2H-indazole-3-carboxylate** can be achieved through the N-methylation of a suitable precursor, such as indazole-3-carboxylic acid or its methyl ester. The reaction typically yields a mixture of N1 and N2 isomers, which can be separated by column chromatography.

Synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate

Materials:

- Indazole-3-carboxylic acid
- Methanol
- Thionyl chloride or a similar esterification reagent

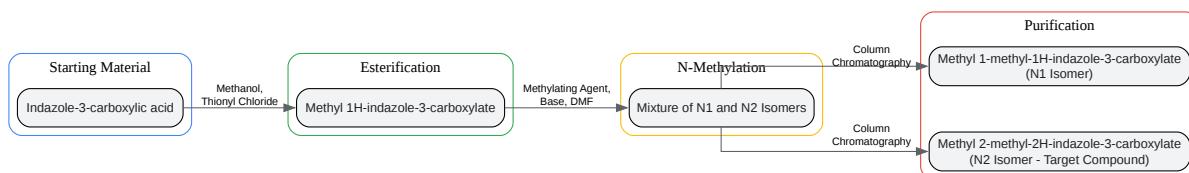
- A methylating agent (e.g., dimethyl sulfate, methyl iodide)
- A suitable base (e.g., potassium carbonate, sodium hydride)
- Anhydrous N,N-dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

Step 1: Esterification of Indazole-3-carboxylic acid

- To a solution of indazole-3-carboxylic acid in methanol, slowly add thionyl chloride at 0 °C.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 1H-indazole-3-carboxylate.^[3]

Step 2: N-methylation of Methyl 1H-indazole-3-carboxylate

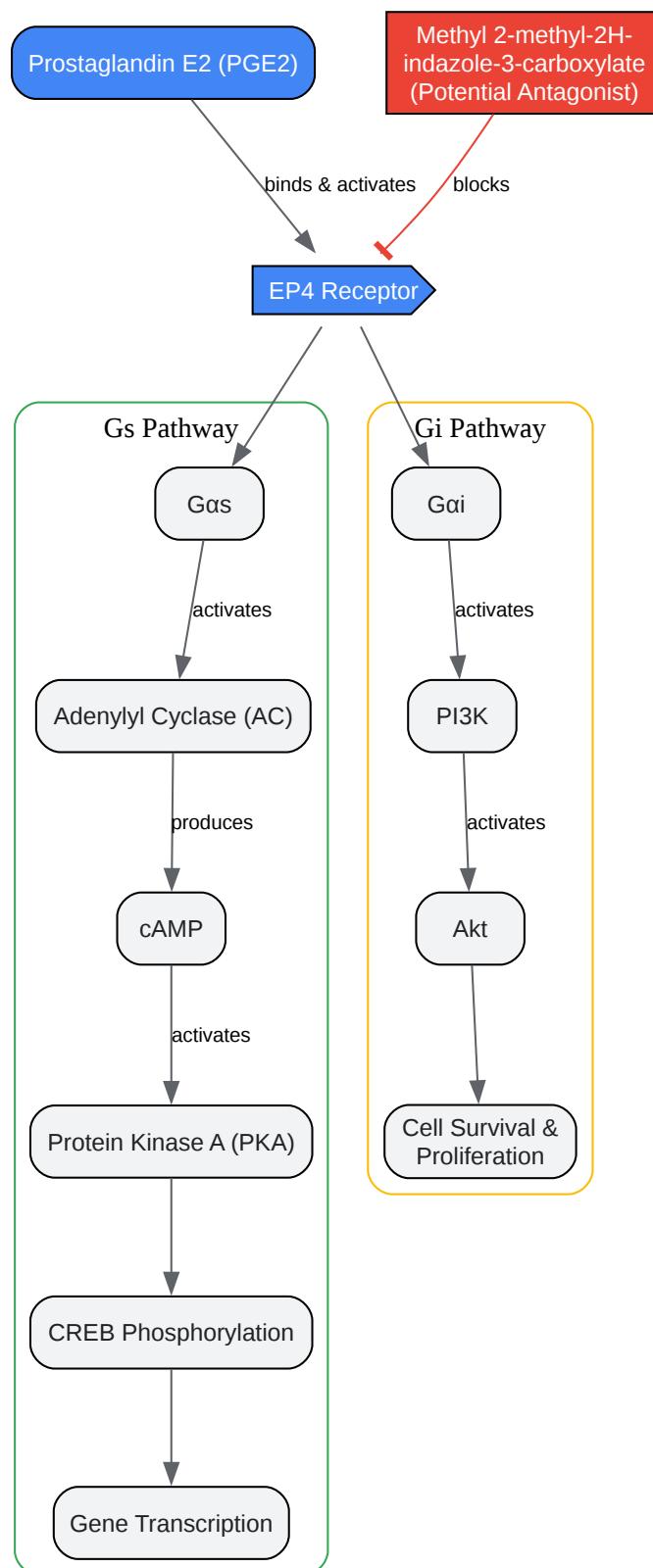

- Dissolve methyl 1H-indazole-3-carboxylate in anhydrous DMF.

- Add a base, such as potassium carbonate, to the solution.
- Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at room temperature.
- Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
- Quench the reaction with water and extract the products with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the N1 and N2 isomers.

Characterization: The identity and purity of the synthesized **Methyl 2-methyl-2H-indazole-3-carboxylate** should be confirmed by ^1H NMR, ^{13}C NMR, IR, and mass spectrometry.

Logical Relationships in Synthesis

The synthesis of **Methyl 2-methyl-2H-indazole-3-carboxylate** involves a multi-step process with a key branching point leading to the desired product and its isomer.


[Click to download full resolution via product page](#)

A flowchart illustrating the synthetic pathway to **Methyl 2-methyl-2H-indazole-3-carboxylate**.

Potential Biological Activity and Signaling Pathway

While direct biological studies on **Methyl 2-methyl-2H-indazole-3-carboxylate** are not extensively reported, derivatives of 2H-indazole-3-carboxamide have been identified as potent and selective antagonists of the prostanoid EP4 receptor. The EP4 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and immune responses.

The signaling cascade initiated by the activation of the EP4 receptor is multifaceted. The primary pathway involves the coupling to the Gs alpha subunit (G_αs), which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to various cellular responses. Additionally, the EP4 receptor can also couple to the Gi alpha subunit (G_αi) and activate the PI3K/Akt signaling pathway.

[Click to download full resolution via product page](#)

The signaling pathways of the prostanoid EP4 receptor, a potential target for 2H-indazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 34252-44-3|2-Methyl-2H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of "Methyl 2-methyl-2H-indazole-3-carboxylate"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033939#physical-and-chemical-properties-of-methyl-2-methyl-2h-indazole-3-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com